methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Description
Methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a nitro-substituted pyrazole derivative featuring a propanoate ester group at the 1-position of the pyrazole ring. The ethoxy group at the 3-position and nitro substituent at the 4-position contribute to its unique electronic and steric properties, making it a compound of interest in synthetic chemistry and materials science.
Properties
IUPAC Name |
methyl 3-(3-ethoxy-4-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c1-3-17-9-7(12(14)15)6-11(10-9)5-4-8(13)16-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNFAUAPTYSEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 4-position of the pyrazole ring. The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate can undergo reduction to form the corresponding amino derivative.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides in the presence of a base such as sodium hydride are commonly used for substitution reactions.
Major Products Formed
Amino Derivative: Formed by the reduction of the nitro group.
Carboxylic Acid: Formed by the hydrolysis of the ester group.
Alkoxy Derivatives: Formed by the substitution of the ethoxy group.
Scientific Research Applications
Methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features can be compared to other pyrazole-propanoate derivatives to highlight differences in reactivity, stability, and synthetic utility. Below is an analysis of analogous compounds:
Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate ()
- Structural Difference : Replaces the ethoxy group with a methoxy substituent at the 3-position.
- However, the electron-withdrawing nitro group at the 4-position remains conserved, suggesting similar electronic effects .
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate ()
- Structural Difference : Substitutes the 3-ethoxy-4-nitro groups with a 4-iodo substituent.
- Impact: The iodine atom introduces heavy-atom effects, which could influence crystallographic properties (e.g., X-ray diffraction suitability).
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate ()
- Structural Difference : Contains a 3-methyl and 4-iodo substituent on the pyrazole ring.
- Impact : The methyl group increases steric bulk, which may hinder reactions at the pyrazole core. The iodo substituent, as in the previous example, offers opportunities for cross-coupling reactions .
Methyl 3-(pyrimidinyl)propanoates ()
- Structural Difference : Replaces the pyrazole ring with a pyrimidine moiety.
- Impact : Pyrimidine derivatives often exhibit distinct electronic properties due to their aromatic nitrogen atoms, which can enhance binding affinity in biological systems. Synthesis yields for such analogs (47–73%) suggest moderate efficiency compared to pyrazole-based routes .
Biological Activity
Methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₄ |
| Molecular Weight | 197.20 g/mol |
| CAS Number | 19616637 |
| Solubility | Soluble in organic solvents |
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have demonstrated that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, this compound was tested against various cancer cell lines, showing promising results:
| Cell Line | IC₅₀ (μM) |
|---|---|
| HT-29 | 6.43 |
| PC-3 | 9.83 |
These values indicate that the compound has a comparable potency to established chemotherapeutics like Doxorubicin, which has IC₅₀ values of 2.24 μM for HT-29 and 3.86 μM for PC-3 .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes in cancer metabolism. The compound's structure suggests it could interact with various molecular targets, leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogenic bacteria. Comparative studies revealed that it exhibits lower minimum inhibitory concentrations (MICs) than traditional antibiotics such as ciprofloxacin and tetracycline, indicating its potential as an effective antibacterial agent .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Anticancer Activity :
- Researchers evaluated the compound against various cancer cell lines, demonstrating significant cytotoxic effects.
- The study highlighted the importance of substituents on the pyrazole ring in enhancing biological activity.
-
Antimicrobial Efficacy :
- A comparative analysis showed that this compound had superior antibacterial properties compared to established antibiotics.
- The results emphasized the need for further exploration into its mechanism of action against bacterial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
